molecular formula C14H15N7O B1251251 KR-60436 free base CAS No. 761414-79-3

KR-60436 free base

Cat. No. B1251251
M. Wt: 297.32 g/mol
InChI Key: XNYVGGJJENHRBZ-UHFFFAOYSA-N
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Description

KR-60436 free base is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. It is an agonist of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes. The molecular formula of KR-60436 free base is C14H15N7O .


Synthesis Analysis

KR-60436 is a new reversible H+/K±ATPase inhibitor. Its metabolism in human liver involves cytochrome P450 (CYP) enzymes. In vitro studies with rat and human liver microsomes showed that KR-60436 produces seven metabolites (M1-M7). Metabolites such as O-demethyl-KR-60436 and O-demethyl-pyrrole-KR-60436 were identified.


Molecular Structure Analysis

The molecular formula of KR-60436 free base is C14H15N7O . The average mass is 297.315 Da and the monoisotopic mass is 297.133820 Da .


Chemical Reactions Analysis

The four principal pathways in KR-60436 metabolism include oxidation, O-demethylation, hydroxylation, and N-dealkylation.


Physical And Chemical Properties Analysis

The molecular weight of KR-60436 free base is 297.3152 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Scientific Research Applications

Metabolism and Cytochrome P450 Enzymes

KR-60436 is a new reversible H+/K+-ATPase inhibitor. Its metabolism in human liver involves cytochrome P450 (CYP) enzymes. Dihydropyrrole oxidation and O-demethylation are major metabolic pathways, with CYP3A4 contributing significantly. CYP2C9 and CYP2D6 are involved in demethylation to form the active metabolite, O-demethyl-KR-60436 (H. Ji et al., 2005).

LC-MS/MS Analysis of In Vitro Metabolites

In vitro studies with rat and human liver microsomes showed that KR-60436 produces seven metabolites (M1-M7). Metabolites such as O-demethyl-KR-60436 and O-demethyl-pyrrole-KR-60436 were identified. The four principal pathways in KR-60436 metabolism include oxidation, O-demethylation, hydroxylation, and N-dealkylation (S. Choi et al., 2002).

Pharmacokinetics After Intravenous and Oral Administration

The pharmacokinetic parameters of KR-60436 were evaluated in rats after intravenous and oral administration. The study revealed dose-independent pharmacokinetic parameters and highlighted the significance of gastrointestinal first-pass effect in the low bioavailability of KR-60436 in rats (S. Yu et al., 2003).

properties

IUPAC Name

6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c15-7-11-1-2-13(19-9-11)18-6-5-17-10-14(22)21-12(8-16)3-4-20-21/h1-2,4,9,12,17H,3,5-6,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYVGGJJENHRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1C#N)C(=O)CNCCNC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KR-60436 free base

CAS RN

761414-79-3
Record name KR-60436 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761414793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 761414-79-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name KR-60436 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2BZ14G7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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